molecular formula C12H17N3O4S2 B6957322 N-[1-oxo-1-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)propan-2-yl]methanesulfonamide

N-[1-oxo-1-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)propan-2-yl]methanesulfonamide

Cat. No.: B6957322
M. Wt: 331.4 g/mol
InChI Key: WYWRUVOTJSXZND-UHFFFAOYSA-N
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Description

N-[1-oxo-1-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)propan-2-yl]methanesulfonamide is a complex organic compound with a unique structure that includes a thiophene ring, a piperazine ring, and a methanesulfonamide group

Properties

IUPAC Name

N-[1-oxo-1-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)propan-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S2/c1-8(14-21(2,18)19)12(17)15-6-5-13-11(16)10(15)9-4-3-7-20-9/h3-4,7-8,10,14H,5-6H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWRUVOTJSXZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCNC(=O)C1C2=CC=CS2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-oxo-1-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)propan-2-yl]methanesulfonamide typically involves multiple steps, starting with the preparation of the thiophene and piperazine intermediates. One common method involves the following steps:

    Preparation of Thiophene Intermediate: The thiophene ring can be synthesized through a series of reactions starting from simple precursors like 2-bromothiophene.

    Formation of Piperazine Intermediate: The piperazine ring is often synthesized from ethylenediamine and dihaloalkanes.

    Coupling Reaction: The thiophene and piperazine intermediates are then coupled under specific conditions to form the desired compound. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Methanesulfonamide Addition: Finally, the methanesulfonamide group is introduced through a reaction with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[1-oxo-1-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)propan-2-yl]methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-oxo-1-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)propan-2-yl]methanesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[1-oxo-1-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)propan-2-yl]methanesulfonamide involves its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-oxo-1-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)propan-2-yl]methanesulfonamide is unique due to its combination of a thiophene ring, a piperazine ring, and a methanesulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

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